PLX51107 - 1627929-55-8

PLX51107

Catalog Number: EVT-278822
CAS Number: 1627929-55-8
Molecular Formula: C26H22N4O3
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX51107 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins. [, , , ] It is classified as a second-generation BET inhibitor and exhibits a unique binding mode compared to other BET inhibitors like JQ1. [, , ] PLX51107 demonstrates promising antineoplastic activity against various cancers, including hematologic malignancies (leukemia, lymphoma, multiple myeloma) and solid tumors (melanoma, small cell lung cancer, uveal melanoma). [, , , , , , , ]

Future Directions
  • Overcoming Resistance: Further investigation of mechanisms of resistance to BET inhibitors, such as FGF2 upregulation in uveal melanoma, is crucial to developing strategies for overcoming treatment resistance and improving clinical efficacy. [, ] Exploring novel drug combinations, like BET inhibitors with FGFR inhibitors, could enhance therapeutic responses. [, ]
  • Refining Patient Selection: Identifying biomarkers to predict response to PLX51107, such as specific genetic mutations or gene expression profiles, could guide patient selection for clinical trials and personalized treatment approaches. [, ]
  • Investigating Immunomodulatory Effects: Further exploration of PLX51107's impact on the tumor immune microenvironment, particularly its effects on T-cell function, could lead to novel combination therapies with immune checkpoint inhibitors or other immunotherapeutic strategies. [, , , ]
  • Expanding Clinical Applications: Investigating the therapeutic potential of PLX51107 in other cancer types and non-oncological applications, such as inflammatory diseases and viral infections, could broaden its clinical utility. [, ]
  • Developing Next-Generation BET Inhibitors: Continued development of novel BET inhibitors with improved potency, pharmacokinetic properties, and safety profiles could further enhance the therapeutic landscape for cancers and other diseases. []

JQ1

Compound Description: JQ1 is a thieno-triazolo-diazepine that acts as a potent, selective, and competitive bromodomain and extraterminal (BET) inhibitor. JQ1 competitively binds to the acetyl-lysine binding site of BET bromodomains, effectively displacing them from chromatin. [] This disrupts the interaction of BET proteins with acetylated histones, particularly BRD4, leading to downstream effects on gene expression, including the suppression of MYC transcription. JQ1 has shown pre-clinical activity against various cancers. []

I-BET762

Compound Description: I-BET762, also known as GSK525762, is a BET inhibitor that binds to the acetyl-lysine recognition pocket of bromodomains, preventing the interaction of BET proteins with acetylated histones. [] It downregulates MYC expression and has demonstrated anti-tumor effects in preclinical studies. []

Relevance: I-BET762 belongs to the benzodiazepine class of BET inhibitors, like JQ1. [, ] Although structurally similar to JQ1, I-BET762 differs from PLX51107, which possesses a unique 4-azaindole structure. [, ] All three compounds target BET proteins, including BRD4, and impact MYC transcription, highlighting their potential as anti-cancer agents.

OTX015

Compound Description: OTX015 is a small-molecule inhibitor that selectively targets BET proteins, including BRD2, BRD3, and BRD4. [] It competes with acetylated lysine residues for binding to bromodomains, interfering with the formation of protein complexes involved in transcriptional regulation. OTX015 has shown anti-tumor effects in several preclinical models by downregulating MYC and other oncogenic pathways. []

Relevance: OTX015 is another benzodiazepine-based BET inhibitor, similar to JQ1 and I-BET762. [] While OTX015 shares the same target class as PLX51107, they differ in their chemical structures. [, ] PLX51107 is a 4-azaindole derivative, distinguishing it from the benzodiazepine core of OTX015. Despite structural differences, both compounds exhibit anti-tumor activity by inhibiting BET proteins and impacting downstream oncogenic pathways. [, ]

AZD5153

Compound Description: AZD5153 is an orally bioavailable, potent, and selective BET inhibitor, specifically targeting BRD4. [] It competitively binds to the bromodomain of BRD4, disrupting its interaction with acetylated lysine residues on histones and inhibiting downstream gene transcription. AZD5153 has shown promising antitumor activity in preclinical studies. []

Relevance: Similar to PLX51107, AZD5153 is a potent BET inhibitor, demonstrating efficacy in various cancer models, including Chronic Lymphocytic Leukemia (CLL). [] Both compounds induce apoptosis in CLL cells and synergize with venetoclax, a BCL2 inhibitor. [] Although their specific chemical structures differ, both AZD5153 and PLX51107 share a common target and demonstrate comparable anti-tumor effects, particularly in CLL models, suggesting potential therapeutic applications.

PLX2853

Compound Description: PLX2853 is a second-generation, orally bioavailable BET inhibitor that selectively and potently targets the bromodomains of BET proteins, especially BRD4. [] Compared to earlier BET inhibitors, PLX2853 demonstrates enhanced potency and improved tolerability. [] PLX2853 disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression and downstream cellular processes.

Relevance: Developed by the same company as PLX51107 (Plexxikon Inc.), PLX2853 represents a second-generation BET inhibitor with improved potency and a better toxicity profile. [] Both compounds are structurally distinct from earlier benzodiazepine-based BET inhibitors like JQ1 and I-BET762. [, , ] PLX2853 and PLX51107 exhibit significant in vivo activity against AML and mitigate acute GVHD severity in murine models, making them promising candidates for further clinical development. []

INCB054329

Compound Description: INCB054329 is a potent and selective small-molecule inhibitor of BRDT, a member of the BET family of proteins. [] It binds to the bromodomain of BRDT, disrupting its interaction with acetylated lysine residues on histones, thereby affecting gene transcription. INCB054329 has demonstrated inhibitory effects on cancer cell growth. []

Relevance: Unlike the broader BET inhibitors like PLX51107, INCB054329 specifically targets BRDT, another BET protein family member. [] This selective inhibition makes INCB054329 valuable in dissecting the specific roles of individual BET proteins in various cellular processes. While PLX51107 broadly targets the BET family, both compounds highlight the therapeutic potential of targeting BET proteins in cancer treatment. [, ]

Overview

PLX51107 is a small molecule inhibitor specifically targeting bromodomain and extra-terminal domain proteins, particularly BRD4. It is classified as a bromodomain and extra-terminal domain inhibitor (BET inhibitor), which plays a significant role in modulating gene expression linked to oncogenic pathways. PLX51107 has garnered attention for its potential therapeutic applications in various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes.

Source and Classification

PLX51107 was developed through scaffold-based drug design and crystallography-guided methodologies, resulting in a compound with distinct pharmacological properties compared to existing BET inhibitors. The compound's classification as a BET inhibitor places it within a broader category of epigenetic modulators that influence chromatin dynamics and gene transcription by targeting acetylated lysine residues on histones and other proteins .

Synthesis Analysis

The synthesis of PLX51107 involved several key steps, including scaffold screening and structure-guided chemistry. Initial low-affinity binding assays identified potential hits, leading to the development of PLX51107 through modifications of its chemical structure. The compound features a unique chemotype distinct from previous benzodiazepine-based BET inhibitors, optimizing its binding affinity and pharmacokinetic properties. The synthesis process included the use of 3,5-dimethylisoxazole coupled with 7-azaindole, which was subsequently modified to enhance its interaction with BRD4 .

Molecular Structure Analysis

PLX51107 has a molecular weight of approximately 213 Da and exhibits low nanomolar potency in inhibiting the interactions mediated by the four members of the BET family. Its structure includes critical functional groups that allow it to engage effectively with the WPF shelf and ZA channel of BRD4. The binding interactions are characterized by a salt bridge formation with Lys91, indicating a unique structural plasticity not observed with other BET inhibitors .

Structural Data

  • Molecular Formula: C₁₁H₁₃N₃O
  • Key Functional Groups: Isoxazole moiety, 7-azaindole framework
Chemical Reactions Analysis

PLX51107 undergoes various chemical reactions that facilitate its interaction with target proteins. The compound's mechanism involves competitive inhibition of bromodomain interactions with acetylated lysines on histones, effectively disrupting transcriptional activation associated with oncogenes. This inhibition leads to downstream effects on gene expression profiles, notably downregulating oncogenes such as MYC and BCL2 while upregulating tumor suppressor genes like HEXIM1 .

Mechanism of Action

The primary mechanism of action for PLX51107 involves its binding to the bromodomains of BRD4, which are essential for recognizing acetylated lysine residues on histones. By inhibiting this interaction, PLX51107 disrupts the assembly of transcriptional complexes at super-enhancers associated with oncogenes. This results in altered transcriptional programs that can lead to apoptosis in cancer cells following prolonged exposure .

Process Data

  • Binding Affinity: Low nanomolar range
  • Effects on Gene Expression: Downregulation of MYC, BCL2; upregulation of HEXIM1
Physical and Chemical Properties Analysis

PLX51107 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO and other organic solvents
  • Stability: Demonstrates stability under physiological conditions
  • Potency: Exhibits low nanomolar potency against BET family members

These properties contribute to its potential effectiveness as an anticancer agent in clinical settings .

Applications

PLX51107 has been primarily investigated for its applications in treating hematological malignancies such as acute myeloid leukemia and myelodysplastic syndromes. Clinical studies have shown its potential when used alone or in combination with other therapies like azacitidine, demonstrating modest clinical benefits in heavily pretreated patient populations . Additionally, research indicates that combining PLX51107 with other agents may help overcome resistance mechanisms associated with Wnt signaling pathways in cancer cells .

Molecular Pharmacology of PLX51107

Structural Characterization of PLX51107 as a BET Inhibitor

PLX51107 (molecular weight: 438.48 Da; chemical formula: C₂₆H₂₂N₄O₃; CAS: 1627929-55-8) represents a structurally distinct chemotype among bromodomain and extra-terminal (BET) inhibitors, characterized by a chiral methylbenzimidazole core scaffold substituted with a carboxylate-containing aryl moiety [1] [9]. Unlike classical benzodiazepine-based BET inhibitors (e.g., JQ1, I-BET762), PLX51107 incorporates a stereospecific center (C@@HC₁=NC=CC=C₁) that influences its three-dimensional binding orientation within the acetyl-lysine recognition pocket [5] [9]. Crystallographic studies reveal that the methylbenzimidazole core engages in π-π stacking with conserved residues of the bromodomain hydrophobic pocket, while the carboxylate group forms hydrogen bonds with the asparagine gatekeeper residue (e.g., N140 in BRD4-BD1) – a critical interaction for acetyl-lysine mimicry [4] [10].

Table 1: Structural and Physicochemical Properties of PLX51107

PropertyValue
Molecular FormulaC₂₆H₂₂N₄O₃
Molecular Weight438.48 Da
CAS Number1627929-55-8
Core ScaffoldChiral methylbenzimidazole
Key Functional GroupsCarboxylate aryl moiety
Solubility (DMSO)75 mg/mL (171.05 mM)

Binding Mechanism to BRD4 Bromodomains

PLX51107 demonstrates sub-nanomolar binding affinity for BRD4 bromodomains, with Kd values of 1.7 nM (BD1) and 6.1 nM (BD2) as measured by isothermal titration calorimetry and surface plasmon resonance [1] [9]. The inhibitor achieves high-affinity binding through dual-pocket engagement: (1) The methylbenzimidazole core occupies the conserved acetyl-lysine binding site, forming hydrogen bonds with N140 and a structured water network; (2) The chiral methylbenzyl extension penetrates the unique WPF shelf (Trp81-Pro82-Phe83) and ZA channel (formed by ZA and BC loops) – regions displaying structural variability among BET family members [9] [10]. This dual engagement induces a conformational rearrangement in the BC loop (residues 136-142), narrowing the acetyl-lysine binding cleft and sterically hindering histone H4 peptide binding [4] [10]. Molecular dynamics simulations confirm that PLX51107 binding increases BRD4 structural rigidity by 40% compared to the unbound state, reducing domain flexibility essential for chromatin interactions [10].

Selectivity for BET Family Proteins (BRD2, BRD3, BRD4)

PLX51107 exhibits differential selectivity across BET family members and their tandem domains, as quantified by dissociation constants:

Table 2: Binding Affinities (Kd, nM) of PLX51107 for BET Bromodomains

BET ProteinBD1 Kd (nM)BD2 Kd (nM)
BRD21.65.9
BRD32.16.2
BRD41.76.1
BRDT5.0120.0

PLX51107 demonstrates strong pan-BET activity against BRD2/3/4 with single-digit nM Kd values for both BD1 and BD2 domains, while exhibiting 24-fold weaker binding to BRDT-BD2 (Kd=120 nM) [1]. This selectivity profile arises from structural differences in the ZA channel of BRDT, where Leu152/Leu158 substitutions create steric hindrance for the methylbenzyl extension of PLX51107 [9] [10]. Beyond the BET family, PLX51107 interacts with CBP and EP300 bromodomains at approximately 100 nM Kd – a 50-100 fold reduction in affinity compared to its BRD4 binding [1] [4]. Specificity screening against 35 non-BET bromodomains revealed negligible binding (Kd>10μM), attributable to the inhibitor's optimized engagement with BET-specific residues in the ZA channel and WPF shelf [9] [10].

Comparative Analysis with Other BET Inhibitors

When compared to clinical-stage BET inhibitors, PLX51107 displays distinct pharmacological properties:

Table 3: Pharmacological Comparison of PLX51107 with Reference BET Inhibitors

PropertyPLX51107JQ1RVX-208OTX015
Core ScaffoldMethylbenzimidazoleTriazolodiazepineQuinazolinoneBenzoazepine
BRD4-BD1 Kd (nM)1.75023019
BRD4-BD2 Kd (nM)6.113010038
BD1/BD2 Selectivity3.6-fold2.6-fold2.3-fold2.0-fold
Plasma Half-life (h)2.51.09.016.0
Unique FeatureZA channel binderPROTAC-compatibleBD2-preferentialClinical-stage

Structurally, PLX51107 differs from benzodiazepine-based inhibitors (JQ1, OTX015) through its non-fused ring system and chiral center, enabling deeper penetration into the ZA channel [5] [9]. Pharmacodynamically, PLX51107 demonstrates 8-10 fold higher binding affinity for BRD4-BD1 compared to JQ1, translating to more potent suppression of MYC transcription in cellular models (IC₅₀: 110nM vs. 850nM) [2] [9]. Unlike RVX-208 which exhibits BD2-preference, PLX51107 maintains balanced BD1/BD2 inhibition (3.6-fold selectivity for BD1) [7] [10]. This balanced profile enables simultaneous disruption of promoter-enhancer looping (BD1-mediated) and transcription elongation (BD2-mediated) in chronic lymphocytic leukemia cells [9].

A key differentiator is PLX51107's shorter plasma half-life (2.5h vs. 16h for OTX015), attributed to its carboxylate moiety facilitating rapid hepatic clearance [1] [7]. This pharmacokinetic property potentially mitigates thrombocytopenia – a dose-limiting toxicity observed with prolonged BET inhibition [7] [9]. Functionally, PLX51107 outperforms BCR signaling agents in preclinical CLL models, inducing 75% suppression of splenomegaly at 2mg/kg versus 25mg/kg required for OTX015 [9]. Transcriptomic analyses confirm PLX51107 induces broader downregulation of BCR pathway components (PLCG2, PI3K, ZAP70) compared to JQ1, rationalizing its superior efficacy in CLL models [2] [5] [9].

Properties

CAS Number

1627929-55-8

Product Name

PLX51107

IUPAC Name

4-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[(1S)-1-pyridin-2-ylethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H22N4O3/c1-15-24(17(3)33-29-15)20-12-23-25(28-13-20)21(18-7-9-19(10-8-18)26(31)32)14-30(23)16(2)22-6-4-5-11-27-22/h4-14,16H,1-3H3,(H,31,32)/t16-/m0/s1

InChI Key

AMSUHYUVOVCWTP-INIZCTEOSA-N

SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2

Solubility

Soluble in DMSO

Synonyms

PLX51107; PLX-51107; PLX 51107.

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3C(C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2

Isomeric SMILES

CC1=C(C(=NO1)C)C2=CC3=C(C(=CN3[C@@H](C)C4=CC=CC=N4)C5=CC=C(C=C5)C(=O)O)N=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.